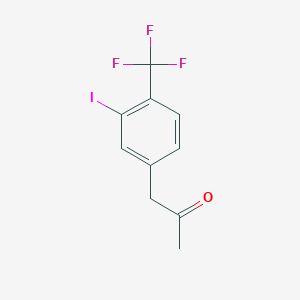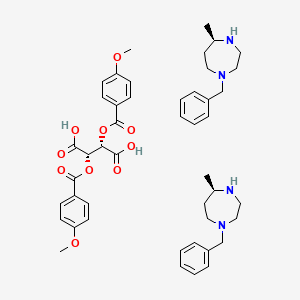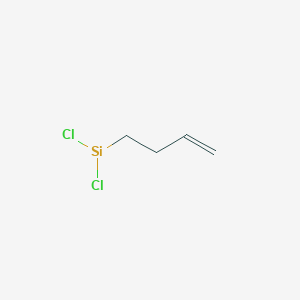![molecular formula C8H12ClF3N2O B14042892 1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride](/img/structure/B14042892.png)
1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a trifluoroethanone group attached to a diazabicyclo[3.2.1]octane scaffold, which imparts distinct chemical properties.
Méthodes De Préparation
The synthesis of 1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often starts with an acyclic starting material that contains the necessary stereochemical information. The stereocontrolled formation of the bicyclic scaffold is achieved through various methodologies, including desymmetrization of achiral tropinone derivatives .
Analyse Des Réactions Chimiques
1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoroethanone group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols.
Applications De Recherche Scientifique
1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The exact mechanism of action of 1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The trifluoroethanone group may play a role in these interactions, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride can be compared with other similar compounds, such as:
- 3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride
- 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride
These compounds share the bicyclic scaffold but differ in their substituents, leading to variations in their chemical properties and applications The trifluoroethanone group in 1-(3,8-Diazabicyclo[32
Propriétés
Formule moléculaire |
C8H12ClF3N2O |
|---|---|
Poids moléculaire |
244.64 g/mol |
Nom IUPAC |
1-(3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone;hydrochloride |
InChI |
InChI=1S/C8H11F3N2O.ClH/c9-8(10,11)7(14)13-3-5-1-2-6(4-13)12-5;/h5-6,12H,1-4H2;1H |
Clé InChI |
APYQOHOMWPUDKW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CN(CC1N2)C(=O)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14042831.png)




![(1S,2R,6S,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one](/img/structure/B14042873.png)



